molecular formula C11H21NO3 B016475 (S)-2-Amino-8-oxo-decanoic acid methyl ester CAS No. 635680-16-9

(S)-2-Amino-8-oxo-decanoic acid methyl ester

Cat. No. B016475
CAS RN: 635680-16-9
M. Wt: 215.29 g/mol
InChI Key: FHUSGPXSOOHYNA-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of amino acid methyl esters, including compounds similar to (S)-2-Amino-8-oxo-decanoic acid methyl ester, can be accomplished through methods such as the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature, producing good to excellent yields. This method has been found to be compatible not only with natural amino acids but also with aromatic and aliphatic amino acids, showcasing its versatility (Jiabo Li & Y. Sha, 2008).

Molecular Structure Analysis

The molecular structure of amino acid esters, including (S)-2-Amino-8-oxo-decanoic acid methyl ester, has been extensively studied using techniques such as solid-state NMR. For example, new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and amino acid or peptide esters have been synthesized and their structure analyzed using 1H and 13C NMR in solution and solid state, providing insights into the molecular configurations of these compounds (A. Temeriusz et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving amino acid methyl esters, such as (S)-2-Amino-8-oxo-decanoic acid methyl ester, include the formation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters and derivatives, which have been evaluated for cytotoxicity against various cell lines. This involves converting insoluble precursors to more soluble esters and then obtaining amino derivatives through mild reactions, indicating the chemical versatility and potential biological activity of these compounds (Fengyu Liu et al., 2006).

Physical Properties Analysis

The physical properties of amino acid esters are crucial for understanding their solubility, stability, and overall behavior in various environments. For instance, the synthesis of 2,3-diaminopropanols from d-serine as intermediates in the synthesis of protected methyl esters of non-proteinogenic amino acids demonstrates the importance of protecting groups and their influence on the physical properties of these compounds, such as solubility and reactivity (A. Temperini et al., 2020).

Chemical Properties Analysis

The chemical properties of (S)-2-Amino-8-oxo-decanoic acid methyl ester, such as reactivity and stability, can be influenced by its functional groups and molecular structure. For example, the regioselective synthesis of highly functionalized N-methyl amino acid esters without side-chain protection showcases the methodologies that preserve the integrity of sensitive functional groups, illustrating the compound's reactivity and potential for further chemical modifications (Kimberly N. White & J. Konopelski, 2005).

Scientific Research Applications

Photocatalytic Vesicle Formation
The use of photoinduced electron transfer has been explored to drive the reductive cleavage of esters, including decanoic acid ester precursors, to produce bilayer-forming molecules. This process involves visible photolysis in a mixture containing an ester precursor, hydrogen donor molecules, and a ruthenium-based photocatalyst. The transformation leads to the formation of vesicles from nonstructure forming molecules, leveraging an external energy source. The study underscores the potential of such photocatalytic processes in generating amphiphiles that spontaneously assemble into vesicles, showcasing a novel application in materials science and nanotechnology (DeClue et al., 2009).

Synthesis of Stereoisomers for Insect Attraction
Research has detailed the synthesis of the four stereoisomers of 8-methyl-2-decanol and its propanoate ester, compounds which have demonstrated attractiveness to several species of Diabrotica. The synthesis process involves high-performance liquid chromatographic resolutions and chemical degradation techniques. This work highlights the application of ester and alcohol stereoisomers in developing insect attractants, contributing to agricultural chemistry and pest management strategies (Sonnet et al., 1985).

Antitumor Evaluation of Ester Derivatives
A study on the synthesis and antitumor evaluation of acenaphtho[1,2-b]pyrrole-carboxylic acid esters, including derivatives, has provided insights into their cytotoxicity against specific cell lines. This research outlines the potential of such ester derivatives in medicinal chemistry, particularly in the development of antitumor agents. The methodology and biological evaluation discussed offer a foundation for further exploration in cancer treatment (Liu et al., 2006).

Mechanism of Action

The mechanism of action of FAMEs can vary depending on their specific structure and the context in which they are used. For example, in the context of biodiesel, FAMEs combust to release energy .

Safety and Hazards

Like all chemicals, FAMEs should be handled with care. They can be harmful if swallowed or if they come into contact with the skin. They can also be harmful if inhaled .

Future Directions

Research into FAMEs is ongoing, with a focus on improving their production processes and finding new applications for them. For example, there is interest in using FAMEs as a renewable source of energy in the form of biodiesel .

properties

IUPAC Name

methyl (2S)-2-amino-8-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-9(13)7-5-4-6-8-10(12)11(14)15-2/h10H,3-8,12H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUSGPXSOOHYNA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)CCCCC[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457258
Record name (S)-2-AMINO-8-OXO-DECANOIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-8-oxo-decanoic acid methyl ester

CAS RN

635680-16-9
Record name (S)-2-AMINO-8-OXO-DECANOIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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